molecular formula C27H24N4O3 B2929630 2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251566-45-6

2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Numéro de catalogue: B2929630
Numéro CAS: 1251566-45-6
Poids moléculaire: 452.514
Clé InChI: JDKDEALBAIPHNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a high-purity synthetic compound belonging to the pyrazolo[4,3-c]quinoline chemical class, which has demonstrated significant potential in medicinal chemistry and pharmacological research . This specific carboxamide derivative features a complex molecular architecture with multiple functional groups, including the 4-ethylphenyl substitution at the 2-position and a 2-methoxybenzyl carboxamide moiety at the 8-position, which contribute to its unique physicochemical properties and biological interactions. Compounds within the pyrazolo[4,3-c]quinoline family have been extensively investigated for their diverse biological activities, with research indicating potent antioxidant properties in structurally similar analogues . The presence of the carboxamide functionality enhances hydrogen-bonding capacity, potentially improving solubility and target binding affinity, while the methoxybenzyl group may influence membrane permeability and pharmacokinetic profiles. Researchers utilize this compound primarily as a chemical intermediate in synthetic organic chemistry and as a scaffold in drug discovery programs aimed at developing novel therapeutic agents. Its molecular framework serves as a privileged structure in medicinal chemistry, with published studies on related pyrazolo[4,3-c]quinoline derivatives showing regioselective synthesis pathways and structure-activity relationship data that inform rational drug design . The compound is provided with comprehensive analytical characterization data to ensure research reproducibility and quality control. This product is intended for chemical and biological research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate personal protective equipment and adhere to institutional chemical safety guidelines.

Propriétés

Numéro CAS

1251566-45-6

Formule moléculaire

C27H24N4O3

Poids moléculaire

452.514

Nom IUPAC

2-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O3/c1-3-17-8-11-20(12-9-17)31-27(33)22-16-28-23-13-10-18(14-21(23)25(22)30-31)26(32)29-15-19-6-4-5-7-24(19)34-2/h4-14,16,30H,3,15H2,1-2H3,(H,29,32)

Clé InChI

JDKDEALBAIPHNR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC

Solubilité

not available

Origine du produit

United States

Activité Biologique

The compound 2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazoloquinoline core followed by functionalization at specific positions. While detailed synthetic pathways for this exact compound are scarce in the literature, related pyrazoloquinoline derivatives have been synthesized using similar methodologies involving reactions between substituted phenyl compounds and various heterocycles.

Biological Activity Overview

Pyrazolo[4,3-c]quinolines have been reported to exhibit a range of biological activities including:

  • Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.
  • Topoisomerase Inhibition : Some compounds in this class inhibit topoisomerase I and II enzymes, which are crucial for DNA replication and repair.
  • Antimicrobial and Anti-inflammatory Properties : Certain derivatives demonstrate significant antimicrobial effects and can modulate inflammatory responses.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[4,3-f]quinoline derivatives exhibit notable cytotoxicity against several cancer cell lines. For instance, a study reported that specific derivatives showed growth inhibition in cancer cell lines such as ACHN (renal), HCT-15 (colon), and others with GI50 values below 8 µM. Among these, compounds like 2E and 2P were highlighted for their strong antiproliferative effects and ability to inhibit topoisomerase IIα activity comparably to established chemotherapeutic agents like etoposide .

CompoundCell LineGI50 (µM)Topoisomerase Inhibition
2ENUGC-3< 7Strong
2PMultiple< 8Moderate

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of topoisomerase enzymes. This inhibition disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells. The effectiveness of these compounds is often evaluated through Western blot analysis to assess their impact on DNA religation processes .

Case Studies

  • Case Study on Compound 2E : This compound was tested against multiple cancer cell lines showing consistent inhibition patterns across all tested models. Its activity was attributed to its structural features that facilitate interaction with target enzymes involved in DNA processing.
  • Case Study on Compound 2P : Similar to 2E, this derivative demonstrated significant cytotoxicity and was further analyzed for its structure-activity relationship (SAR) to optimize its efficacy against resistant cancer strains.

Analyse Des Réactions Chimiques

Carboxamide Group

  • Hydrolysis : The carboxamide undergoes acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis to yield the corresponding carboxylic acid.
  • Substitution : Reacts with amines (e.g., methylamine) under Mitsunobu conditions to form secondary amides .

Pyrazoloquinoline Core

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the C6 position of the quinoline ring due to electron-withdrawing effects of the carboxamide .
  • Oxidation : The dihydroquinoline moiety is susceptible to oxidation with KMnO₄, forming a fully aromatic quinoline system.

Methoxybenzyl Group

  • Demethylation : Treatment with BBr₃ in dichloromethane cleaves the methoxy group to a hydroxyl group .
  • Ring Modification : Electrophilic bromination (Br₂/FeBr₃) occurs at the para position relative to the methoxy group .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with decarboxylation observed under prolonged heating.
  • Photolytic Degradation : UV exposure (254 nm) induces ring-opening reactions, forming azobenzene derivatives .
  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments.

Computational Insights

  • DFT Studies : The carboxamide group’s electron-withdrawing nature directs electrophilic attacks to the C6 position (Mulliken charge: −0.32) .
  • Molecular Docking : The methoxybenzyl group enhances binding affinity to kinase targets (e.g., CDK2) via hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrazolo[4,3-c]pyridine Derivatives (Core Structure Comparison)

describes pyrazolo[4,3-c]pyridine analogs (e.g., compounds 6f, 6p, and 7e), which share the 3-oxo-3,5-dihydro-2H-pyrazolo fused-ring system but lack the quinoline extension. X-ray crystallography confirms their planar geometry .

Key Differences :

  • Quinoline vs.
  • Biological Implications: Pyrazoloquinolines may exhibit improved binding to larger hydrophobic pockets (e.g., kinase ATP-binding sites) due to extended conjugation.
Pyrazolo[4,3-c]quinoline Carboxamides (Substituent Variations)

lists N-(3-chloro-4-methylphenyl)-2-(4-fluorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide (ID: L977-0028), which shares the pyrazoloquinoline core but differs in substituents:

Property Target Compound L977-0028 ()
Position 2 Substituent 4-ethylphenyl 4-fluorophenyl
Carboxamide Group N-(2-methoxybenzyl) N-(3-chloro-4-methylphenyl)
Molecular Weight ~467.5 (estimated) 446.87
Halogen Presence None Fluorine (position 2), Chlorine (amide)

Functional Impact :

  • 4-ethylphenyl vs.
  • Amide Substituents : The 2-methoxybenzyl group in the target compound may engage in CH/π interactions, whereas the chloro-methylphenyl group in L977-0028 could increase steric hindrance and metabolic stability .
Role of the N-(2-Methoxybenzyl) Group (Shared Substituent Analysis)

highlights NBOMe compounds (e.g., 25B-NBOMe) featuring the N-(2-methoxybenzyl) moiety. While these compounds target serotonin receptors (5-HT₂A), the target pyrazoloquinoline’s distinct core suggests divergent biological targets. However, the shared substituent may influence:

  • Receptor Binding : The methoxy group’s electron-donating effects and benzyl group’s flexibility could facilitate interactions with polar residues in binding pockets.
  • Pharmacokinetics : The 2-methoxybenzyl group may improve blood-brain barrier penetration compared to bulkier substituents .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The compound’s pyrazoloquinoline core suggests palladium-catalyzed reductive cyclization as a viable route, leveraging nitroarene intermediates and formic acid derivatives as CO surrogates . Key steps may involve cyclocondensation of substituted quinoline precursors with hydrazine derivatives, followed by functionalization at the 8-carboxamide position. For example, ethyl ester intermediates (common in quinoline syntheses) can undergo amidation with 2-methoxybenzylamine under coupling agents like EDCI/HOBt . Reaction optimization should prioritize inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) to mitigate hydrolysis .

Q. What handling and storage protocols ensure compound stability?

While direct stability data is limited for this compound, analogous quinoline derivatives require protection from moisture and light. Storage in airtight containers under dry, inert gas (e.g., N₂) at –20°C is advised. Handling should follow GHS guidelines: use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Emergency procedures include flushing eyes with water for 15+ minutes and using ethanol-free fire suppressants (e.g., dry sand) for combustion .

Q. Which spectroscopic techniques are suitable for structural characterization?

  • X-ray crystallography : Resolves stereochemistry and confirms the pyrazoloquinoline scaffold. Comparable structures (e.g., thiazolo[3,2-a]pyrimidines) were validated via single-crystal diffraction (R factor < 0.06) .
  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituents (e.g., 4-ethylphenyl’s triplet at δ 1.2 ppm, methoxybenzyl’s singlet at δ 3.8 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns .
  • HRMS : Confirms molecular weight (expected [M+H]⁺ ~500–550 Da) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during characterization?

Discrepancies between experimental and predicted NMR shifts often arise from solvent effects or dynamic processes (e.g., keto-enol tautomerism). Cross-validate with X-ray data to confirm solid-state structure . For ambiguous peaks, variable-temperature NMR or deuterium exchange experiments can identify labile protons. Computational modeling (DFT) predicts shifts within ±0.3 ppm accuracy when solvent parameters are included .

Q. What strategies improve yields in palladium-catalyzed steps for analogous compounds?

Catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligand design (e.g., bulky phosphines for steric hindrance) critically influence efficiency. For reductive cyclizations, optimize CO surrogate ratios (e.g., formic acid:amine = 2:1) and reaction time (12–24 hr) to minimize byproducts . Monitor via TLC (silica, ethyl acetate/hexane) and purify via flash chromatography (gradient elution) .

Q. How do steric/electronic effects of substituents impact reactivity?

The 4-ethylphenyl group introduces steric bulk, potentially slowing nucleophilic attacks at the quinoline 8-position. Conversely, the 2-methoxybenzyl moiety enhances electron density, favoring electrophilic substitutions. Competitive experiments with substituent analogs (e.g., 4-methyl vs. 4-fluorophenyl) can quantify these effects via Hammett plots .

Q. What computational methods predict stability under varying pH/temperature?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) assess conformational stability. Density functional theory (DFT) calculates bond dissociation energies (BDEs) to identify labile sites (e.g., amide bonds). Pair with accelerated stability testing (40°C/75% RH for 4 weeks) to validate degradation pathways .

Methodological Considerations Table

Aspect Technique Key Parameters References
Synthesis Reductive cyclizationPd(PPh₃)₄, DMF, 80°C, 24 hr
Purification Flash chromatographySilica gel, ethyl acetate/hexane (3:7 → 1:1)
Characterization X-ray crystallographyMo-Kα radiation, 296 K, data-to-parameter ratio >13
Stability Testing Accelerated aging40°C/75% RH, HPLC monitoring (C18 column, 220 nm)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.